molecular formula C14H21O4P B14719717 Diethyl 2-methyl-1-phenylprop-1-en-1-yl phosphate CAS No. 10409-55-9

Diethyl 2-methyl-1-phenylprop-1-en-1-yl phosphate

Cat. No.: B14719717
CAS No.: 10409-55-9
M. Wt: 284.29 g/mol
InChI Key: DJNQBPQORMJHMQ-UHFFFAOYSA-N
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Description

Diethyl 2-methyl-1-phenylprop-1-en-1-yl phosphate is an organophosphorus compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-methyl-1-phenylprop-1-en-1-yl phosphate typically involves the reaction of diethyl phosphite with 2-methyl-1-phenylprop-1-en-1-yl chloride under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants and products. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a base like sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process typically includes rigorous purification steps such as distillation or recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-methyl-1-phenylprop-1-en-1-yl phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert it into phosphine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the diethyl phosphate group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Phosphonic acids and their esters.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphates depending on the nucleophile used.

Scientific Research Applications

Diethyl 2-methyl-1-phenylprop-1-en-1-yl phosphate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: Studied for its potential as an enzyme inhibitor due to its phosphate group.

    Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.

    Industry: Utilized in the production of flame retardants and plasticizers due to its phosphorus content.

Mechanism of Action

The mechanism of action of diethyl 2-methyl-1-phenylprop-1-en-1-yl phosphate involves its interaction with molecular targets through its phosphate group. The compound can act as a phosphorylating agent, transferring its phosphate group to nucleophilic sites on target molecules. This can lead to the inhibition of enzymes or modification of other biomolecules, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)benzyl phosphate: Similar in structure but contains a triazole ring.

    Diethyl (2-oxopropyl)phosphonate: Contains a carbonyl group instead of the phenylprop-1-en-1-yl group.

Uniqueness

Diethyl 2-methyl-1-phenylprop-1-en-1-yl phosphate is unique due to its specific combination of a phenylprop-1-en-1-yl group and a diethyl phosphate group

Properties

CAS No.

10409-55-9

Molecular Formula

C14H21O4P

Molecular Weight

284.29 g/mol

IUPAC Name

diethyl (2-methyl-1-phenylprop-1-enyl) phosphate

InChI

InChI=1S/C14H21O4P/c1-5-16-19(15,17-6-2)18-14(12(3)4)13-10-8-7-9-11-13/h7-11H,5-6H2,1-4H3

InChI Key

DJNQBPQORMJHMQ-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)OC(=C(C)C)C1=CC=CC=C1

Origin of Product

United States

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